Tetrodotoxin

説明

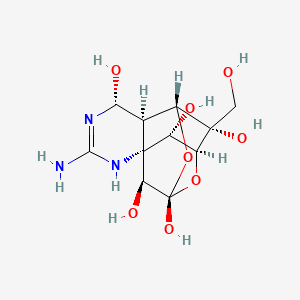

An aminoperhydroquinazoline poison found mainly in the liver and ovaries of fishes in the order tetraodontiformes, which are eaten. The toxin causes paresthesia and paralysis through interference with neuromuscular conduction. This compound is being investigated by Wex Pharmaceuticals for the treatment of chronic and breakthrough pain in advanced cancer patients as well as for the treatment of opioid dependence.

This compound is a neurotoxin with potential analgesic activity. This compound binds to the pores of fast voltage-gated fast sodium channels in nerve cell membranes, inhibiting nerve action potentials and blocking nerve transmission. Although found in various species of fish (such as the pufferfish), newts, frogs, flatworms, and crabs, this compound, for which there is no known antidote, is actually produced by bacteria such as Vibrio alginolyticus, Pseudoalteromonas tetraodonis, and other vibrio and pseudomonas bacterial species.

An aminoperhydroquinazoline poison found mainly in the liver and ovaries of fishes in the order TETRAODONTIFORMES, which are eaten. The toxin causes paresthesia and paralysis through interference with neuromuscular conduction.

Structure

3D Structure

特性

Key on ui mechanism of action |

Tetrodotoxin binds to site 1 of the fast voltage-gated sodium channel located at the extracellular pore opening. The binding of any molecules to this site will temporarily disable the function of the ion channel. Saxitoxin and several of the conotoxins also bind the same site. Sodium current (I(Na)) of the mammalian heart is resistant to tetrodotoxin (TTX) due to low TTX affinity of the cardiac sodium channel (Na(v)) isoform Na(v)1.5. To test applicability of this finding to other vertebrates, TTX sensitivity of the fish cardiac I(Na) and its molecular identity were examined. METHODS: Molecular cloning and whole-cell patch-clamp were used to examine alpha-subunit composition and TTX inhibition of the rainbow trout (Oncorhynchus mykiss) cardiac Na(v) respectively. ...: I(Na) of the trout heart is about 1000 times more sensitive to TTX (IC50 = 1.8-2 nm) than the mammalian cardiac I(Na) and it is produced by three Na(v)alpha-subunits which are orthologs to mammalian skeletal muscle Na(v)1.4, cardiac Na(v)1.5 and peripheral nervous system Na(v)1.6 isoforms respectively. Oncorhynchus mykiss (om) omNa(v)1.4a is the predominant isoform of the trout heart accounting for over 80% of the Na(v) transcripts, while omNa(v)1.5a forms about 18% and omNa(v)1.6a only 0.1% of the transcripts. OmNa(v)1.4a and omNa(v)1.6a have aromatic amino acids, phenylalanine and tyrosine, respectively, in the critical position 401 of the TTX binding site of the domain I, which confers their high TTX sensitivity. More surprisingly, omNa(v)1.5a also has an aromatic tyrosine in this position, instead of the cysteine of the mammalian TTX-resistant Na(v)1.5. CONCLUSIONS: The ortholog of the mammalian skeletal muscle isoform, omNa(v)1.4a, is the predominant Na(v)alpha-subunit in the trout heart, and all trout cardiac isoforms have an aromatic residue in position 401 rendering the fish cardiac I(Na) highly sensitive to TTX. ... TTX inhibits voltage-gated sodium channels in a highly potent and selective manner without effects on any other receptor and ion channel systems. TTX blocks the sodium channel only from outside of the nerve membrane, and is due to binding to the selectivity filter resulting in prevention of sodium ion flow. It does not impair the channel gating mechanism. More recently, the TTX-resistant sodium channels have been discovered in the nervous system and received much attention because of their role in pain sensation. TTX is now known to be produced not by puffer but by bacteria, and reaches various species of animals via food chain. |

|---|---|

CAS番号 |

4368-28-9 |

分子式 |

C11H17N3O8 |

分子量 |

319.27 g/mol |

IUPAC名 |

(1R,5R,6R,7R,9S,11S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol |

InChI |

InChI=1S/C11H17N3O8/c12-8-13-6(17)2-4-9(19,1-15)5-3(16)10(2,14-8)7(18)11(20,21-4)22-5/h2-7,15-20H,1H2,(H3,12,13,14)/t2-,3?,4-,5+,6-,7+,9+,10-,11+/m1/s1 |

InChIキー |

CFMYXEVWODSLAX-HUILCFQTSA-N |

SMILES |

C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O |

異性体SMILES |

C([C@@]1([C@H]2[C@@H]3[C@H](N=C(N[C@]34[C@@H]([C@](O2)(O[C@H]1C4O)O)O)N)O)O)O |

正規SMILES |

C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O |

Color/Form |

Crystals |

melting_point |

225 °C (decomposes) |

他のCAS番号 |

4368-28-9 |

物理的記述 |

Solid; [HSDB] Colorless solid; [NIOSH] White powder; [MSDSonline] Colorless crystalline solid that darkens when heated above 428°F (220°C). |

ピクトグラム |

Acute Toxic |

賞味期限 |

Stable to boiling except in an alkaline solution. |

溶解性 |

Soluble in dilute acetic acid; slightly soluble in dry alcohol, ether; practically insoluble in other organic solvents |

同義語 |

Fugu Toxin Tarichatoxin Tetradotoxin Tetrodotoxin Toxin, Fugu |

製品の起源 |

United States |

Foundational & Exploratory

The Discovery of Tetrodotoxin in Pufferfish: A Technical Chronicle

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrodotoxin (TTX), a potent neurotoxin renowned for its highly specific blockade of voltage-gated sodium channels, has transitioned from a perilous natural poison to an indispensable tool in neuroscience and a promising therapeutic agent. This technical guide provides an in-depth history of the pivotal discoveries of this compound from pufferfish, with a focus on the experimental methodologies and quantitative data that have underpinned our understanding of this remarkable molecule. This document details the initial isolation and purification efforts, the landmark elucidation of its complex chemical structure, and the seminal electrophysiological studies that revealed its mechanism of action. Experimental protocols are described in detail, and quantitative data are summarized in structured tables to facilitate comparison and comprehension. Visualizations of key experimental workflows and signaling pathways are provided to further illuminate the logical and procedural steps in the history of this compound research.

Early Encounters and the Dawn of Isolation

While the toxicity of pufferfish has been documented for centuries, with one of the earliest recorded incidents of poisoning affecting the crew of Captain James Cook in 1774, the scientific investigation into the toxic principle began in the early 20th century.[1]

Dr. Yoshizumi Tahara's Pioneering Isolation (1909)

The journey to identify the toxic agent in pufferfish culminated in 1909 when Japanese scientist Dr. Yoshizumi Tahara successfully isolated a crude toxic substance from the ovaries of the globefish.[2][3][4] He named this substance "this compound."[2][3][4]

Dr. Tahara's pioneering, albeit rudimentary, extraction procedure laid the groundwork for future purification efforts. The protocol, reconstructed from historical accounts, is as follows:

-

Source Material: Ovaries of the globefish (pufferfish).

-

Initial Extraction: The ovaries were lixiviated (leached) with water.

-

Precipitation of Toxin: Lead acetate (B1210297) and aqueous ammonia (B1221849) were added to the aqueous extract. This co-precipitated the toxin with lead.

-

Removal of Lead: The precipitate was treated with hydrogen sulfide (B99878) to precipitate the lead as lead sulfide, which was then removed.

-

Precipitation of Crude Toxin: Methanol and diethyl ether were added to the filtrate to precipitate the crude this compound.

The potency of Tahara's crude extract was assessed using a mouse bioassay.

| Parameter | Value | Reference |

| Mean Lethal Dose (MLD) in mice | 4.1 µg/g | [5] |

Towards Crystallization: The Work of Yokoo (1950)

A significant leap in the purification of this compound was achieved by Akira Yokoo in 1950, who was the first to obtain the toxin in a crystalline form.[5][6]

Yokoo's method introduced more refined purification steps to achieve a higher purity of the toxin.

-

Source Material: 20 kg of pufferfish ovaries.

-

Initial Extraction and Precipitation: Similar to Tahara's method, the ovaries were extracted with water, followed by precipitation using lead acetate and ammonia.

-

Impurity Removal: The protocol involved further steps to remove impurities, including the use of phospho-tungstic acid and mercury picrate.

-

Crystallization: The final step involved the crystallization of the toxin, yielding a significantly more potent product than Tahara's crude extract.

Yokoo's work provided the first glimpse of the high potency of purified this compound.

| Parameter | Value | Reference |

| Starting Material | 20 kg of pufferfish ovaries | [5] |

| Yield of Crystalline Toxin | 13 mg | [5] |

| Mean Lethal Dose (MLD) in mice | 0.01 µg/g | [5][6] |

Unraveling the Molecular Architecture: The Structure Elucidation of this compound (1964)

The complex and unusual structure of this compound presented a formidable challenge to chemists. In 1964, the structure was independently elucidated by three research groups led by Robert B. Woodward at Harvard University, and by two Japanese groups led by Toshio Goto and Kyosuke Tsuda.[1][7] The structure was later confirmed by X-ray crystallography in 1970.[8]

The determination of the intricate structure of this compound was a tour de force of chemical analysis, employing a combination of classical chemical degradation studies and modern spectroscopic techniques.

-

Chemical Degradation: The molecule was systematically broken down into smaller, more readily identifiable fragments. This provided crucial clues about the underlying carbon skeleton and the nature of the functional groups.

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups such as hydroxyl (-OH) and guanidinium (B1211019) groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provided detailed information about the connectivity of atoms within the molecule, including the number and environment of protons and carbon atoms.

-

Mass Spectrometry: Used to determine the precise molecular weight and elemental composition of the toxin and its degradation products.

-

A logical workflow for the structure elucidation process is depicted below:

References

- 1. This compound [jstage.jst.go.jp]

- 2. This compound. VII. On the structure of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound —A brief history— - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: Chemistry, Toxicity, Source, Distribution and Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DE10197267T5 - A method for the extraction of this compound - Google Patents [patents.google.com]

- 6. US6552191B1 - Method of extracting this compound - Google Patents [patents.google.com]

- 7. The Chemistry and Biology of the this compound Natural Product Family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

Unraveling the Enigma: A Technical Guide to Tetrodotoxin Biosynthesis in Marine Bacteria

For Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Abstract

Tetrodotoxin (TTX), a potent neurotoxin, has long been a subject of intense scientific scrutiny due to its unique chemical structure and powerful sodium channel-blocking activity. While its presence is well-documented in a variety of marine and terrestrial organisms, the precise biosynthetic pathways leading to its formation have remained largely elusive. It is now widely accepted that symbiotic marine bacteria are the primary producers of TTX, which then accumulates in higher organisms through the food chain.[1][2] This technical guide provides a comprehensive overview of the current understanding of TTX biosynthesis in marine bacteria, detailing the proposed pathways, key enzymatic players, and the experimental evidence that underpins these hypotheses. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of this remarkable natural product.

Introduction

This compound is a small-molecule alkaloid neurotoxin renowned for its high affinity and specificity for voltage-gated sodium channels.[1] Its complex, cage-like structure presents a formidable challenge for synthetic chemists and has intrigued biochemists for decades. The biosynthesis of TTX is not performed by the host organisms themselves; instead, a growing body of evidence points to symbiotic bacteria as the synthetic source.[3][4] Various bacterial species, including those from the genera Vibrio, Pseudomonas, Bacillus, and Shewanella, have been identified as TTX producers.[5][6][7] However, the genetic and enzymatic machinery responsible for constructing this intricate molecule is still being unraveled. Understanding these biosynthetic pathways is not only a fundamental scientific pursuit but also holds significant potential for biotechnological applications, including the sustainable production of TTX and its analogs for use as pharmacological tools and therapeutic agents.[8][9]

Proposed Biosynthetic Pathways of this compound

The biosynthesis of this compound in marine bacteria is a topic of ongoing research, and a definitive pathway has yet to be fully elucidated. However, several compelling hypotheses have been put forward based on the structure of TTX, the identification of potential precursors, and the discovery of related compounds. These proposed pathways are not mutually exclusive and may represent different strategies employed by various bacterial species.

Arginine-Based Pathways

The guanidinium (B1211019) group is an essential feature of the TTX molecule, responsible for its potent blockage of sodium channels.[1] This has led to the widely held hypothesis that the amino acid arginine serves as a key precursor. Two main scenarios have been proposed for the incorporation of arginine.

-

Polyketide-Amidinotransferase Pathway: This hypothesis suggests that a polyketide synthase (PKS) generates the carbon backbone of the TTX molecule from acetate (B1210297) units (derived from malonyl-CoA). An amidinotransferase then transfers the guanidinium group from arginine to an early intermediate in this pathway.[1]

-

NRPS-Mediated Condensation: An alternative proposal involves a non-ribosomal peptide synthetase (NRPS) that condenses arginine with a branched-chain sugar, such as apiose, or an isoprene (B109036) unit to form the core structure of TTX.[1]

While plausible, direct experimental evidence definitively confirming these arginine-based pathways in marine bacteria is still forthcoming.

Isopentenyl Pyrophosphate (IPP) Pathway

The observation of deoxy-TTX derivatives has led to the suggestion that the core structure of TTX may be assembled from less oxygenated precursors, such as isopentenyl pyrophosphate (IPP), a key intermediate in the biosynthesis of terpenes and other isoprenoids.[10] This pathway would involve the later-stage oxidation of the core structure to yield the various hydroxylated forms of TTX.

Monoterpene-Based Pathway (Hypothesized in Newts, Potential Relevance to Bacteria)

Research on TTX biosynthesis in newts has suggested a pathway originating from monoterpenes.[1][11] While this has been primarily studied in a terrestrial organism, the fundamental biochemical logic could potentially be conserved or have a parallel in marine bacteria. This hypothesis is supported by the identification of various cycloguanidine compounds in newts that could be biosynthetic intermediates.[1]

The following diagram illustrates the key proposed starting points for TTX biosynthesis.

Key Enzymes and Gene Clusters

The search for the genetic basis of TTX biosynthesis has led to the identification of several enzyme classes and gene clusters that are likely involved.

-

Amidinotransferases: These enzymes are crucial for transferring the guanidinium group from arginine to a substrate. Genes encoding amidinotransferases have been identified in TTX-producing bacteria and are considered strong candidates for involvement in the pathway.[6][12]

-

Non-Ribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS): These large, multi-domain enzymes are responsible for the assembly of a wide range of complex natural products. The presence of NRPS and PKS gene clusters in the genomes of TTX-producing bacteria, such as a Bacillus sp., strongly suggests their role in constructing the TTX backbone.[6][10][13]

-

Baeyer-Villiger Monooxygenases (BVMOs): These enzymes catalyze the insertion of an oxygen atom into a carbon-carbon bond, a reaction that could be involved in the later oxidative stages of TTX biosynthesis to form the characteristic lactone moiety.[14]

-

Cytochrome P450 Monooxygenases: This large family of enzymes is known to be involved in a wide variety of oxidative reactions in secondary metabolism and could also play a role in the hydroxylation of the TTX core structure.

The sequencing of the genome of the TTX-producing bacterium Bacillus sp. 1839 represents a significant advancement in the field, providing a valuable resource for identifying candidate genes and gene clusters for further investigation.[13][15]

The logical workflow for identifying candidate genes for TTX biosynthesis is depicted below.

Quantitative Data on TTX Production

The production of TTX by marine bacteria can be influenced by various factors, including culture conditions such as temperature, pH, and media composition.[16] Quantitative data on TTX production is crucial for understanding the biosynthetic capacity of these microorganisms and for optimizing production for research and commercial purposes. However, reported production levels are often low and can decrease with repeated subculturing in the laboratory.[1]

| Bacterial Strain | Host Organism | TTX Production Level | Analytical Method | Reference |

| Vibrio alginolyticus | Pufferfish (Fugu vermicularis vermicularis) | Not Quantified | Mouse Bioassay, GC-MS | [7] |

| Microbacterium arabinogalactanolyticum | Pufferfish | 78.3 - 105.3 MU / 500 mL broth | Mouse Bioassay, TLC, MS | [7] |

| Serratia marcescens | Pufferfish | 78.3 - 105.3 MU / 500 mL broth | Mouse Bioassay, TLC, MS | [7] |

| Bacillus sp. 1839 | Nemertean (Cephalothrix simula) | Stable Production | Not specified in abstract | [17] |

Note: MU = Mouse Unit. The definition of a mouse unit can vary between studies. Direct comparison of these values should be done with caution.

Experimental Protocols

Elucidating the biosynthetic pathways of TTX requires a combination of microbiological, genetic, and analytical chemistry techniques. Below are summaries of key experimental methodologies.

Culturing of TTX-Producing Bacteria

-

Isolation: Bacteria are isolated from the tissues of TTX-containing marine organisms, such as pufferfish, blue-ringed octopuses, and sea slugs.

-

Media: A variety of marine-specific media are used, such as marine agar (B569324) and broth (e.g., Difco 2216), often supplemented with components that may mimic the host environment.[17][18] The pH is typically adjusted to be similar to that of seawater (around 7.6-8.0).[17][19]

-

Incubation: Cultures are typically incubated at temperatures ranging from 23°C to 30°C.[16][17]

Detection and Quantification of TTX

A variety of analytical methods are employed for the detection and quantification of TTX and its analogs.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used method for the sensitive and specific detection and quantification of TTX. High-resolution mass spectrometry (HRMS) allows for the accurate identification of TTX and its analogs based on their mass-to-charge ratio and fragmentation patterns.[1][2][11]

-

Enzyme-Linked Immunosorbent Assay (ELISA): This immunological method uses antibodies specific to TTX for its detection and quantification. It can be a high-throughput method for screening large numbers of samples.[18]

-

Mouse Bioassay (MBA): This traditional method involves injecting extracts into mice and observing the time to death to determine the toxicity, which is then correlated to the amount of TTX. While it measures the biological activity, it is less specific than instrumental methods and has ethical considerations.[10]

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the incorporation of precursor molecules into the final product.

-

Principle: A potential precursor molecule (e.g., arginine, acetate) labeled with a stable isotope (e.g., ¹³C, ¹⁵N) is fed to the bacterial culture.

-

Analysis: After a period of incubation, the TTX is extracted and analyzed by mass spectrometry to determine if the isotope has been incorporated into the TTX molecule.

Genetic Manipulation

-

Gene Knockout: To confirm the function of a candidate gene in TTX biosynthesis, it can be inactivated or "knocked out". If the resulting mutant strain is no longer able to produce TTX, it provides strong evidence for the gene's involvement. Standard molecular biology techniques, such as homologous recombination using suicide vectors, are employed for this purpose in bacteria like Vibrio.[22][23][24]

-

Heterologous Expression: Candidate genes or gene clusters from a TTX-producing bacterium are cloned and expressed in a non-producing host organism, such as E. coli. Production of TTX or a pathway intermediate in the heterologous host confirms the function of the introduced genes.[4][25][26][27][28]

Enzyme Assays

-

Amidinotransferase Assay: An in vitro assay can be used to confirm the activity of a purified amidinotransferase enzyme.

-

The purified enzyme is incubated with the proposed substrates (e.g., arginine and a precursor molecule).

-

The reaction mixture is incubated at an optimal temperature (e.g., 37°C).

-

The reaction is stopped, and the products are analyzed by a method such as High-Performance Liquid Chromatography (HPLC) to detect the formation of the guanidinylated product.[29]

-

Conclusion and Future Directions

The biosynthesis of this compound in marine bacteria remains a captivating and challenging area of research. While significant progress has been made in identifying potential precursors, key enzyme families, and candidate gene clusters, the complete pathway from primary metabolites to the final intricate structure of TTX is yet to be fully elucidated. The current evidence points towards a complex assembly process likely involving PKS/NRPS machinery with subsequent modifications, including guanidinylation and extensive oxidation.

Future research efforts will undoubtedly focus on:

-

Functional Genomics: The use of gene knockout and heterologous expression experiments on the candidate genes identified in the genomes of TTX-producing bacteria will be critical to definitively link genes to specific biosynthetic steps.

-

In Vitro Reconstitution: The purification and in vitro reconstitution of the entire TTX biosynthetic pathway from its constituent enzymes will provide the ultimate proof of the pathway and allow for a detailed mechanistic understanding of each enzymatic transformation.

-

Metabolomics: Advanced mass spectrometry-based metabolomics approaches can be used to identify previously unknown intermediates in the TTX pathway, providing crucial clues to the sequence of reactions.

A complete understanding of TTX biosynthesis will not only solve a long-standing puzzle in natural product chemistry but will also pave the way for the biotechnological production of this valuable molecule, enabling further exploration of its therapeutic potential.

References

- 1. High-resolution mass spectrometry analysis of this compound (TTX) and its analogues in puffer fish and shellfish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. Frontiers | Recent research progress in this compound detection and quantitative analysis methods [frontiersin.org]

- 6. Diversity and Biosynthetic Potential of Culturable Microbes Associated with Toxic Marine Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two novel species of this compound-producing bacteria isolated from toxic marine puffer fishes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. This compound: The State-of-the-Art Progress in Characterization, Detection, Biosynthesis, and Transport Enrichment [mdpi.com]

- 11. Separation, identification and quantification of this compound and its analogs by LC-MS without calibration of individual analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound: The State-of-the-Art Progress in Characterization, Detection, Biosynthesis, and Transport Enrichment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The First Data on the Complete Genome of a this compound-Producing Bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Native roles of Baeyer–Villiger monooxygenases in the microbial metabolism of natural compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 15. The First Data on the Complete Genome of a this compound-Producing Bacterium [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Stable this compound Production by Bacillus sp. Strain 1839 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. trjfas.org [trjfas.org]

- 19. journals.asm.org [journals.asm.org]

- 20. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Developing Universal Genetic Tools for Rapid and Efficient Deletion Mutation in Vibrio Species Based on Suicide T-Vectors Carrying a Novel Counterselectable Marker, vmi480 | PLOS One [journals.plos.org]

- 23. Developing Universal Genetic Tools for Rapid and Efficient Deletion Mutation in Vibrio Species Based on Suicide T-Vectors Carrying a Novel Counterselectable Marker, vmi480 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Construction of a Vibrio splendidus Mutant Lacking the Metalloprotease Gene vsm by Use of a Novel Counterselectable Suicide Vector - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Simple and Efficient Method for Heterologous Expression of Clostridial Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Recombinant production of bacterial toxins and their derivatives in the methylotrophic yeast Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Hosts and Heterologous Expression Strategies of Recombinant Toxins for Therapeutic Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Characterization of AmtA, an amidinotransferase involved in the biosynthesis of phaseolotoxins - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources, Distribution, and Analysis of Tetrodotoxin in Marine Environments

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tetrodotoxin (TTX) is a potent, non-protein neurotoxin renowned for its selective blockade of voltage-gated sodium channels. Its presence in a diverse range of marine organisms, many of which are part of the human food chain, presents significant public health challenges and unique opportunities for neuropharmacological research. The origin of TTX is not the host animals themselves, but rather marine bacteria that are accumulated through the food web. This guide provides a comprehensive overview of the bacterial origins of TTX, its subsequent distribution and accumulation in various marine phyla, and the analytical methodologies employed for its extraction and quantification.

Natural Sources of this compound

The widespread occurrence of TTX across phylogenetically distinct marine animals strongly indicates an exogenous origin.[1] The prevailing scientific consensus is that TTX is primarily synthesized by marine bacteria.[2][3][4] Animals accumulate the toxin either through a symbiotic relationship with these bacteria or, more commonly, through the marine food chain.[2][5][6][7]

Bacterial Production

Numerous bacterial species have been identified as producers of TTX. These bacteria can exist as free-living organisms in marine sediments, associated with marine algae, or as symbionts within the intestines of marine animals.[3][5][6] Pufferfish, for instance, are believed to acquire TTX-producing bacteria through their diet, which then colonize their intestines.[5][6] This is substantiated by studies showing that pufferfish reared in controlled, TTX-free environments do not become toxic.[2][6]

Key bacterial genera implicated in TTX synthesis include:

Bioaccumulation in the Marine Food Web

The primary vector for TTX distribution in marine fauna is bioaccumulation. The toxin moves up the food chain from its bacterial source.

Caption: Flow of TTX from bacterial producers through the marine food web.

Distribution and Concentration in Marine Life

TTX has been identified in a diverse array of marine animals. The distribution and concentration of the toxin within an organism are highly variable, depending on the species, geographical location, season, and specific tissues.[1][5][8]

Pufferfish (Family: Tetraodontidae)

Pufferfish are the most well-known carriers of TTX.[2] In marine species, the highest concentrations are typically found in the liver and ovaries, followed by the intestines and skin.[2][7][8][9] Muscle tissue is often, but not always, low in toxicity.[2][5] During the spawning season, TTX is often transferred from the liver to the ovaries, presumably to protect the eggs.[2][9]

Table 1: this compound (TTX) Concentrations in Pufferfish Species

| Species | Tissue/Organ | Location | Max TTX Concentration (µg/g) | Reference(s) |

|---|---|---|---|---|

| Arothron immaculatus | Liver | Sabah/Sarawak | 444 | [10] |

| Takifugu pallimaculatus | Liver | Sabah/Sarawak | 260 | [10] |

| Chelonodon patoca | Liver | Sabah/Sarawak | 246 | [10] |

| Lagocephalus sceleratus | Gonads (Ovaries) | Lebanon | 252.97 | [11] |

| Lagocephalus sceleratus | Gonads | Antalya Bay, Turkey | 68.2 | [12] |

| Lagocephalus sceleratus | Liver | Antalya Bay, Turkey | 34.2 | [12] |

| Lagocephalus sceleratus | Muscle | Antalya Bay, Turkey | 7.8 | [12] |

| Lagocephalus lunaris | Liver | Sabah/Sarawak | 6.64 |[10] |

Marine Gastropods and Bivalves

The detection of TTX in commercially harvested shellfish is a growing public health concern.[13] Gastropods like those in the genus Nassarius can accumulate dangerously high levels of the toxin.[1][14] Bivalves, being filter feeders, can also accumulate TTX from the surrounding water and phytoplankton.[15] The European Food Safety Authority (EFSA) has suggested a guidance level of 44 µg of TTX per kg of shellfish meat (0.044 µg/g), a level that has been exceeded in several European locations.[13][14][16]

Table 2: this compound (TTX) Concentrations in Marine Molluscs

| Species | Tissue/Organ | Location | Max TTX Concentration (µg/g) | Reference(s) |

|---|---|---|---|---|

| Nassarius glans | Whole Tissue | - | 2100 | [14] |

| Charonia lampas (Trumpet Shell) | Whole Tissue | Portugal | 370 | [17] |

| Crassostrea gigas (Pacific Oyster) | Whole Tissue | Netherlands | 0.253 | [18] |

| Mytilus sp. (Mussel) | Digestive Glands | Greece | 0.203 | [17] |

| Mytilus sp. (Mussel) | Whole Tissue | Netherlands | 0.124 | [17] |

| Paracentrotus lividus (Sea Urchin) | Whole Tissue | Adriatic Sea | ~0.005 |[14] |

Other Marine Organisms

TTX is not limited to pufferfish and molluscs. It is also famously found in the blue-ringed octopus, where it is used as a venom, as well as in various species of starfish, crabs, and worms.[1][8][19]

Mechanism of Action: Signaling Pathway

TTX exerts its potent neurotoxicity by physically blocking voltage-gated sodium channels (VGSCs) on the outer surface of nerve and muscle cell membranes.[1][20][21] It binds with high affinity to a specific receptor site (known as Neurotoxin Receptor Site 1) located at the channel's outer pore.[20] This action obstructs the influx of sodium ions (Na⁺), which is essential for the rising phase of an action potential.[1][22] The resulting inhibition of nerve impulse propagation leads to muscle paralysis and, in severe cases, respiratory failure.[2][20]

Caption: TTX blocks the VGSC pore, preventing Na+ influx and action potentials.

Experimental Protocols

Accurate quantification of TTX in biological matrices is critical for both public health monitoring and research. The primary methods involve liquid chromatography coupled with either fluorescence or mass spectrometry detection.

Sample Extraction and Cleanup

The goal of extraction is to efficiently recover TTX from the tissue matrix while removing interfering compounds.

-

Homogenization: A known weight of tissue (e.g., 1-10 g) is homogenized.[23]

-

Acid Extraction: The homogenate is extracted with a dilute acid solution, typically 0.1% to 1% acetic acid (HAc), often assisted by heating in a boiling water bath for 5-10 minutes.[23][24] This step serves to precipitate proteins and solubilize the toxin.

-

Centrifugation: The mixture is centrifuged to pellet solid debris. The supernatant containing the TTX is collected.[25]

-

Solid-Phase Extraction (SPE) Cleanup: The acidic supernatant is passed through an SPE cartridge (e.g., a C18 or polymeric cation exchange cartridge) to remove lipids and other non-polar interferents.[23][25] The cartridge is washed, and the toxin is then eluted with an appropriate solvent. This cleanup step is crucial for achieving low detection limits and protecting analytical instrumentation.

Analytical Detection

This is a robust and widely used method for TTX quantification.[26]

-

Principle: TTX itself is not fluorescent. The method relies on post-column derivatization, where the column effluent is mixed with a strong base (e.g., 4 N NaOH) and heated. This reaction converts TTX into highly fluorescent C9-base derivatives.[23]

-

Chromatography: Separation is often achieved using a reversed-phase C18 column with an ion-pairing reagent (e.g., sodium 1-heptanesulfonate) in the mobile phase to retain the polar TTX molecule.[26]

-

Detection: The fluorescent derivatives are monitored using a fluorescence detector, typically with an excitation wavelength of ~365 nm and an emission wavelength of ~510 nm.[23]

LC-MS/MS is the preferred method for confirmation and highly sensitive quantification due to its superior selectivity.[26]

-

Principle: This method directly measures the mass-to-charge ratio (m/z) of the toxin and its fragments, providing unambiguous identification.

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly used as it provides excellent retention for highly polar compounds like TTX without the need for ion-pairing reagents, which are less compatible with mass spectrometry.[14][26]

-

Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode. For TTX, the precursor ion of m/z 320.1 is selected, and the instrument monitors for the appearance of specific product ions (e.g., m/z 302.3 and 162.3) after fragmentation.[25] This high selectivity allows for very low limits of detection.

Caption: A typical workflow for the extraction and analysis of TTX from tissues.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound – Distribution and Accumulation in Aquatic Organisms, and Cases of Human Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-Producing Bacteria: Detection, Distribution and Migration of the Toxin in Aquatic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound â the Deadly Poison in Puffer Fish [cfs.gov.hk]

- 6. This compound, an Extremely Potent Marine Neurotoxin: Distribution, Toxicity, Origin and Therapeutical Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound--distribution and accumulation in aquatic organisms, and cases of human intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. foodsafety.or.kr [foodsafety.or.kr]

- 10. researchgate.net [researchgate.net]

- 11. Concentrations of this compound (TTX) and Its Analogue 4,9-Anhydro TTX in Different Tissues of the Silver-Cheeked Pufferfish (Lagocephalus sceleratus, Gmelin, 1789) Caught in the South-Eastern Mediterranean Sea, Lebanon - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monthly Variation of this compound Levels in Pufferfish (Lagocephalus sceleratus) Caught from Antalya Bay, Mediterranean Sea [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. This compound in marine bivalves and edible gastropods: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. First Detection of this compound in Bivalves and Gastropods from the French Mainland Coasts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Survey of this compound in New Zealand Bivalve Molluscan Shellfish over a 16-Month Period - ProQuest [proquest.com]

- 19. The Chemistry and Biology of the this compound Natural Product Family - PMC [pmc.ncbi.nlm.nih.gov]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. This compound —A brief history— - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound Structure, Mechanism & Effects | Study.com [study.com]

- 23. tandfonline.com [tandfonline.com]

- 24. mdpi.com [mdpi.com]

- 25. jfda-online.com [jfda-online.com]

- 26. Analytical Method Optimization of this compound and Its Contamination in Gastropods - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemical Structure and Analogues of Tetrodotoxin

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed exploration of the chemical architecture of tetrodotoxin (TTX) and its naturally occurring analogues. It covers the core structure, mechanism of action, comparative potencies, and the experimental protocols essential for its study. Quantitative data are presented for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

Chemical Structure of this compound (TTX)

This compound (TTX) is a potent, non-proteinaceous neurotoxin renowned for its highly selective blockade of voltage-gated sodium channels (VGSCs).[1] Its molecular formula is C₁₁H₁₇N₃O₈, with a molecular weight of approximately 319.27 g/mol .[2][3] The intricate structure of TTX is characterized by a unique and complex architecture:

-

Guanidinium (B1211019) Group: A positively charged guanidinium moiety is a critical feature for its toxic activity. This group mimics the hydrated sodium ion, allowing it to bind with high affinity to the sodium channel pore.[1]

-

Dioxa-adamantane Cage: The core of the molecule is a highly oxygenated and rigid 2,4-dioxaadamantane carbon skeleton.[1]

-

Hydroxyl Groups: Multiple hydroxyl groups adorn this cage structure, contributing to its polarity and specific interactions with the amino acid residues of the sodium channel.[1]

-

Hemilactal Linkage: The structure contains a hemilactal linkage between C5 and C10, which can exist in equilibrium with a lactone form.[4]

The complex and stereochemically rich structure of TTX was first elucidated in 1964 and has presented a formidable challenge for synthetic chemists ever since.[2]

This compound Analogues

Over 30 structural analogues of TTX have been identified from various marine and terrestrial organisms.[1] These analogues typically result from modifications such as deoxygenation, oxidation, or epimerization at various positions on the core TTX skeleton. The toxicity of these analogues varies significantly, highlighting critical structure-activity relationships.

Key classes of naturally occurring TTX analogues include:

-

Epimers: Stereoisomers such as 4-epiTTX, which differ in the configuration at a single chiral center.[5]

-

Anhydro Analogues: Formed by the loss of a water molecule, creating an additional ether linkage, such as 4,9-anhydroTTX.[5] This analogue is particularly interesting as it shows some selectivity for the Naᵥ1.6 sodium channel subtype.[6][7]

-

Deoxy Analogues: Lacking one or more hydroxyl groups, such as 11-deoxyTTX, 5,11-dideoxyTTX, and 5,6,11-trideoxyTTX.[1][5] The number and position of hydroxyl groups are crucial for binding affinity.[1]

-

Oxidized Analogues: Featuring an oxidized functional group, such as 11-oxoTTX, where the primary alcohol at C11 is oxidized to an aldehyde or carboxylic acid.[5] This modification can, in some cases, increase toxicity.[4]

-

Nor-analogues: Lacking a methyl(ene) group, such as 11-norTTX-6(S)-ol, where the C11 hydroxymethyl group is absent.[4]

-

Other Complex Analogues: Chiriquitoxin, for example, features a glycine (B1666218) residue attached to the C11 position.[5]

References

- 1. Evaluation of Toxicity Equivalency Factors of this compound Analogues with a Neuro-2a Cell-Based Assay and Application to Puffer Fish from Greece - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C11H17N3O8 | CID 11174599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chemical properties and biological activities of three highly purified major this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toxicity Equivalency Factors for this compound Analogues Determined with Automated Patch Clamp on Voltage-Gated Sodium Channels in Neuro-2a Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The voltage-gated sodium channel inhibitor, 4,9-anhydrothis compound, blocks human Nav1.1 in addition to Nav1.6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The TTX metabolite 4,9-anhydro-TTX is a highly specific blocker of the Na(v1.6) voltage-dependent sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Basis of Tetrodotoxin Resistance in Marine Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrodotoxin (TTX) is a potent neurotoxin that selectively blocks voltage-gated sodium channels (NaV), leading to paralysis and, in many cases, death.[1] Despite its lethality, numerous marine species have evolved remarkable resistance to this toxin, allowing them to accumulate TTX for defense or prey on TTX-containing organisms. This guide provides an in-depth technical overview of the molecular mechanisms underlying TTX resistance in marine species, focusing on the genetic adaptations within NaV channels. It includes a compilation of quantitative data on TTX resistance, detailed experimental protocols for studying these phenomena, and visualizations of the key molecular interactions and experimental workflows.

The primary mechanism of TTX resistance involves specific amino acid substitutions in the pore-forming region (P-loops) of the NaV channel alpha subunit.[2] These mutations reduce the binding affinity of TTX to the channel, thereby preventing the blockade of sodium ion influx that is essential for nerve impulse propagation and muscle contraction.[1] The evolution of TTX resistance is a classic example of a molecular arms race and convergent evolution, where similar mutations have arisen independently in various lineages facing the same selective pressure.[3]

Molecular Mechanism of TTX Action and Resistance

This compound physically occludes the outer pore of sensitive NaV channels. The toxin's positively charged guanidinium (B1211019) group interacts with negatively charged amino acid residues in the P-loops of the four homologous domains (I-IV) of the NaV channel alpha subunit. In TTX-sensitive channels, aromatic amino acid residues in these domains, particularly in domain I, are crucial for high-affinity binding.[4]

Resistance is primarily conferred by mutations that substitute these critical amino acids with non-aromatic or differently charged residues.[4][5] This alteration weakens the interaction between TTX and the channel, thereby reducing the toxin's blocking efficacy.

Quantitative Analysis of TTX Resistance

The degree of TTX resistance is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of TTX required to inhibit 50% of the sodium current. A higher IC50 value indicates greater resistance. The following table summarizes key mutations and their effects on TTX sensitivity in various marine and aquatic species.

| Species | NaV Isoform | Mutation | Fold Increase in IC50 (approx.) | Reference IC50 (Wild-Type/Sensitive) | Resistant IC50 | Reference |

| Pufferfish (Takifugu rubripes) | NaV1.4a | Y to N in Domain I | >1000 | ~10 nM | >10 µM | [6] |

| Pufferfish (Tetraodon nigroviridis) | NaV1.4a | Y to C in Domain I | >1000 | ~10 nM | >10 µM | [6] |

| Pufferfish (Fugu pardalis) | fNaV1.4a | F to N in Domain I | 3000 | Not specified | Not specified | [7] |

| Softshell Clam (Mya arenaria) | NaV | E to D in Domain II | ~1000 (for STX) | Not specified | Not specified | [6] |

| Nemertean Worms | NaV1 | E to D in Domain II | ~3000 | Not specified | Not specified | [2] |

| Garter Snake (Thamnophis sirtalis) | NaV1.4 | I to V in Domain IV | 2 | ~10-20 nM | ~40 nM | [1] |

| Garter Snake (Thamnophis sirtalis) | NaV1.4 | D to N in Domain IV | 300 | ~10-20 nM | ~3-6 µM | [1] |

Experimental Protocols

The study of TTX resistance relies on a combination of molecular biology and electrophysiology techniques. The general workflow involves identifying NaV channel genes, introducing specific mutations, expressing these channels in a controlled system, and then functionally assessing their sensitivity to TTX.

Site-Directed Mutagenesis of NaV Channels

This protocol describes the introduction of specific point mutations into a NaV channel cDNA sequence using a PCR-based method.

Materials:

-

High-fidelity DNA polymerase

-

Plasmid DNA containing the wild-type NaV channel cDNA

-

Two complementary mutagenic primers (25-45 bases) containing the desired mutation

-

dNTPs

-

PCR buffer

-

DpnI restriction enzyme

-

Competent E. coli cells

-

Standard materials for plasmid transformation and purification

Procedure:

-

Primer Design: Design two complementary oligonucleotide primers that contain the desired mutation at the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

-

PCR Amplification: Set up a PCR reaction containing the template plasmid, mutagenic primers, high-fidelity DNA polymerase, dNTPs, and PCR buffer. The PCR cycles will amplify the entire plasmid, incorporating the primers and thus the mutation. A typical cycling protocol is:

-

Initial denaturation: 95°C for 2 minutes.

-

18-25 cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-60°C for 1 minute.

-

Extension: 68°C for 1 minute per kb of plasmid length.

-

-

Final extension: 68°C for 7 minutes.

-

-

DpnI Digestion: Following PCR, add DpnI enzyme directly to the amplification product. Incubate at 37°C for 1-2 hours. DpnI digests the methylated parental DNA template, leaving only the newly synthesized, unmethylated, mutated plasmid.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Selection and Verification: Plate the transformed cells on selective agar (B569324) plates. Isolate plasmid DNA from individual colonies and verify the presence of the desired mutation by DNA sequencing.

Heterologous Expression in Xenopus Oocytes

This method is widely used for the functional expression of ion channels.

Materials:

-

Mature female Xenopus laevis

-

Collagenase solution

-

Oocyte culture medium (ND96)

-

Purified, linearized plasmid DNA with the NaV channel insert

-

mMessage mMachine™ in vitro transcription kit

-

Nanoliter injector system

Procedure:

-

Oocyte Harvesting: Surgically remove a lobe of the ovary from an anesthetized frog.

-

Defolliculation: Incubate the ovarian tissue in a collagenase solution to enzymatically remove the follicular cell layer, yielding individual oocytes.

-

cRNA Synthesis: Linearize the plasmid containing the NaV channel cDNA. Use an in vitro transcription kit to synthesize capped complementary RNA (cRNA).

-

cRNA Injection: Using a nanoliter injector, inject approximately 50 nL of the cRNA solution (at ~1 ng/nL) into the cytoplasm of Stage V-VI oocytes.

-

Incubation: Incubate the injected oocytes in culture medium at 16-18°C for 2-7 days to allow for channel protein expression and insertion into the cell membrane.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents across the entire cell membrane, enabling the functional characterization of the expressed NaV channels.

Materials:

-

Inverted microscope

-

Micromanipulator

-

Patch-clamp amplifier and digitizer

-

Recording chamber

-

Borosilicate glass capillaries for pulling pipettes

-

Extracellular (bath) solution (containing, in mM: 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4)

-

Intracellular (pipette) solution (containing, in mM: 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, pH 7.2)

-

This compound stock solution

Procedure:

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Cell Preparation: Place an oocyte or transfected HEK293 cell expressing the NaV channel of interest into the recording chamber perfused with the extracellular solution.

-

Giga-seal Formation: Under microscopic guidance, carefully bring the pipette tip into contact with the cell membrane. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette and the membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage-Clamp Recording: Clamp the membrane potential at a holding potential where the NaV channels are closed (e.g., -100 mV). Apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward sodium currents.

-

TTX Application: Perfuse the recording chamber with extracellular solutions containing increasing concentrations of TTX. Record the sodium current at each concentration until a steady-state block is achieved.

-

Data Analysis: Measure the peak sodium current at each TTX concentration. Plot the fractional current block against the TTX concentration and fit the data with a Hill equation to determine the IC50 value.

Conclusion

The resistance to this compound in marine species is a fascinating example of molecular adaptation driven by strong selective pressures. The core mechanism involves specific, often convergent, mutations in the pore-forming region of voltage-gated sodium channels. The experimental approaches detailed in this guide provide a robust framework for investigating the structure-function relationships of these channels and for elucidating the precise molecular interactions that confer TTX resistance. This knowledge is not only crucial for understanding evolutionary dynamics but also holds significant potential for the development of novel therapeutics, including selective analgesics and tools for studying sodium channel function in various disease states.

References

- 1. Toxin-Resistant Sodium Channels: Parallel Adaptive Evolution across a Complete Gene Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 3. Methods for studying voltage-gated sodium channels in heterologous expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Structural Basis and Functional Consequences of Interactions Between this compound and Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From Poison to Promise: The Evolution of this compound and Its Potential as a Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genetic basis of this compound resistance in pufferfishes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Pharmacological Properties of Tetrodotoxin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tetrodotoxin (TTX)

This compound (TTX) is a potent, non-proteinaceous neurotoxin renowned for its highly specific and powerful blockade of voltage-gated sodium channels (VGSCs).[1] Its name is derived from the order Tetraodontiformes, which includes the pufferfish, from which the toxin was first isolated in 1909 by Dr. Yoshizumi Tahara.[1] Despite its notorious reputation as a lethal poison, TTX's unique mechanism of action has made it an invaluable tool in neuroscience and pharmacology research.[2] Furthermore, at doses far below its lethal threshold, TTX has demonstrated significant therapeutic potential, particularly as an analgesic for various types of pain.[3][4]

Natural Sources and Chemical Structure

Initially discovered in pufferfish, TTX is not synthesized by the fish itself but is produced by symbiotic bacteria such as Pseudoalteromonas, Pseudomonas, and Vibrio species.[5][6] The toxin accumulates in various marine and terrestrial animals through the food chain, including blue-ringed octopuses, rough-skinned newts, and moon snails.[5]

The molecular formula of TTX is C₁₁H₁₇N₃O₈.[7] It is a weakly basic, crystalline substance that is heat-stable and water-soluble, meaning cooking does not neutralize its toxicity.[8][9] The molecule's structure features a unique cage-like system containing a guanidinium (B1211019) group, which is crucial for its biological activity.[10] Over 30 structural analogues of TTX have been identified, with varying degrees of toxicity.[8][9]

Mechanism of Action

The primary pharmacological action of this compound is the potent and selective blockade of voltage-gated sodium channels (VGSCs), which are essential transmembrane proteins for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells.[11][12]

Interaction with Voltage-Gated Sodium Channels (VGSCs)

TTX acts as a molecular plug, physically occluding the outer pore of the VGSC.[13] It binds with high affinity to a specific receptor site, known as neurotoxin receptor site 1, located at the extracellular opening of the channel pore.[5][13] This binding is purely extracellular; applying TTX from inside the cell has no effect.[13] The positively charged guanidinium group of TTX is thought to interact with negatively charged glutamate (B1630785) and aspartate residues within the channel's pore, effectively mimicking a sodium ion to lodge itself in the selectivity filter.[10][13] By blocking the influx of sodium ions, TTX prevents the depolarization phase of the action potential, thereby inhibiting nerve conduction and muscle contraction.[5][14]

Differential Affinity for NaV Channel Subtypes

In mammals, nine distinct VGSC isoforms (NaV1.1–NaV1.9) have been identified, and they exhibit differential sensitivity to TTX.[13] This has led to their classification into two main groups:

-

TTX-sensitive (TTX-s) channels: This group includes NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.6, and NaV1.7. These channels are blocked by nanomolar (nM) concentrations of TTX.[5][13]

-

TTX-resistant (TTX-r) channels: This group includes NaV1.5, NaV1.8, and NaV1.9. These channels, primarily located in cardiac and peripheral sensory neurons, require micromolar (µM) concentrations of TTX for blockade.[5][15]

This differential sensitivity is largely attributed to a single amino acid variation in the pore-forming P-loop region of the channel's α-subunit.[13] The presence of TTX-r channels in pain-sensing neurons (nociceptors) is a key reason for the interest in TTX as an analgesic.[11]

Figure 1. Signaling pathway illustrating TTX blockade of the voltage-gated sodium channel.

Structure-Activity Relationships (SAR) of TTX Derivatives

The biological activity of this compound is highly dependent on its intricate chemical structure. Modifications to specific functional groups can dramatically alter its affinity for sodium channels and, consequently, its potency. To date, over 30 natural analogues of TTX have been identified.[8]

Key structural features essential for high-affinity binding to the NaV channel include:

-

The Guanidinium Group: This positively charged group is critical for mimicking the hydrated sodium ion and interacting with acidic residues in the channel pore.[10]

-

The C4, C9, and C10 Hydroxyl Groups: These groups are involved in hydrogen bonding with the channel, and their modification often leads to a significant decrease in activity.

-

The Hemilactal or Lactone Ring System: The overall conformation of the cage-like structure is vital for proper orientation within the binding site.

Studies on various natural and synthetic derivatives have provided insights into these relationships. For instance, deoxy analogues of TTX, such as 5-deoxyTTX and 5,6,11-trideoxyTTX, are known to be significantly less toxic than TTX itself, highlighting the importance of the hydroxyl groups.[8][16] Conversely, some hydroxylated analogues have shown higher toxicity.[8]

Table 1: Potency of this compound and Its Derivatives on TTX-s NaV Channels

| Compound | NaV Subtype | IC₅₀ (nM) | Relative Potency (TTX = 1) | Reference(s) |

|---|---|---|---|---|

| This compound (TTX) | NaV1.1-1.4, 1.6, 1.7 | ~1-10 | 1 | [5][16] |

| Chiriquitoxin (CHTX) | NaV1.1, 1.2, 1.3, 1.4, 1.6, 1.7 | 2-19 fold > TTX | Lower | [16] |

| 5-deoxyTTX | TTX-s Subtypes | >300 | Very Low | [16] |

| 5,11-dideoxyTTX | TTX-s Subtypes | >300 | Very Low | [16] |

| 5,6,11-trideoxyTTX | TTX-s Subtypes | >300 | Very Low | [16] |

| 8-deoxyTTX | TTX-s Subtypes | >300 | Very Low |[16] |

Note: IC₅₀ values can vary depending on the specific assay conditions and cell types used.

Pharmacokinetics (ADME)

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of TTX is critical for its development as a therapeutic agent. Studies are challenging due to the toxin's high potency and the extremely low concentrations present in biological samples.[17]

-

Absorption: Following subcutaneous injection in healthy adults, TTX is readily absorbed, reaching maximum plasma concentration (Cmax) within 1.5 hours.[15] Oral absorption has also been demonstrated, with a bioavailability of 62% observed in puffer fish.[18]

-

Distribution: Radiolabeled ADME studies in rats showed that TTX is rapidly distributed.[17] After 10 minutes, the maximum radioactivity was detected in plasma.[17] Tissue distribution studies indicate that the highest concentrations are found in the kidneys, lungs, stomach, and intestines, with accumulation also occurring in the liver.[17][18]

-

Metabolism: Metabolite analysis has identified oxidized TTX as the only major metabolite.[17] The liver appears to be the primary site of metabolism.[17]

-

Excretion: The primary route of elimination is through the urine.[17] In a study with radiolabeled TTX in rats, approximately 51% of the administered dose was recovered in the urine, with only 0.43% found in bile.[17] The plasma half-life (t½) in rats was determined to be approximately 2.31 hours.[17]

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Species | Route | Value | Reference(s) |

|---|---|---|---|---|

| Tₘₐₓ (Time to Cₘₐₓ) | Human | Subcutaneous | ~1.5 hours | [15] |

| Rat | Intramuscular | 10 minutes | [17] | |

| t½ (Half-life) | Rat | Intramuscular | 2.31 hours | [17] |

| Bioavailability | Puffer Fish | Oral | 62% | [18] |

| Primary Excretion Route | Rat | Intramuscular | Urine (~51%) |[17] |

Toxicology

This compound is one of the most potent non-protein neurotoxins known.[1] Poisoning can occur through ingestion, injection, inhalation, or absorption through abraded skin.[5] The primary cause of death is respiratory failure resulting from paralysis of the diaphragm.[5]

Symptoms of TTX Poisoning The onset of symptoms is typically rapid, occurring within minutes to hours after exposure. Initial symptoms include perioral numbness and paresthesia (tingling), followed by dizziness, ataxia, and gastrointestinal issues like nausea and vomiting.[7][12] As the poisoning progresses, it can lead to widespread muscle paralysis, bradycardia, hypotension, and ultimately, respiratory arrest.[12][19] There is currently no approved antidote for TTX poisoning, and treatment is primarily supportive, focusing on mechanical ventilation to maintain respiration.[5]

Toxicological Data (LD₅₀) The median lethal dose (LD₅₀) is a standard measure of the acute toxicity of a substance. The LD₅₀ of TTX varies significantly depending on the route of administration and the animal species. The oral route is generally less toxic than parenteral routes (intravenous, intraperitoneal) due to incomplete absorption from the gastrointestinal tract.

Table 3: LD₅₀ Values of this compound in Mice

| Route of Administration | LD₅₀ (µg/kg Body Weight) | Molar LD₅₀ (nmol/kg) | Reference(s) |

|---|---|---|---|

| Oral (Gavage) | 232 | 727 | [20] |

| 334 | - | [6][7] | |

| 606 | 1890 | [21] | |

| Intraperitoneal (i.p.) | 10 - 10.7 | 31.2 - 33.5 | [20][21] |

| Intravenous (i.v.) | 2 - 10 | - | [20] |

| Subcutaneous (s.c.) | 12.5 - 16 | - |[20] |

The human median lethal dose is estimated to be around 8.7 µg/kg, with a minimum acute dose as low as 0.2 mg for a 50 kg person.[8]

Therapeutic Potential and Clinical Applications

Despite its extreme toxicity, the potent and selective action of TTX on VGSCs has spurred research into its therapeutic applications, particularly in pain management.[3][19] At sub-lethal doses, TTX can provide significant analgesia without the addictive properties and other side effects associated with opioids.[3]

-

Analgesia: TTX has shown efficacy in treating various types of pain, including neuropathic pain, cancer-related pain, and visceral pain.[3][4] It has been investigated in multiple clinical trials for moderate to severe cancer pain, with some patients experiencing significant pain relief.[3][5]

-

Anesthesia: The ability of TTX to block nerve conduction makes it a candidate for a long-acting local anesthetic.[4] Research has shown that combining TTX with traditional anesthetics like bupivacaine (B1668057) can prolong the duration of pain relief.[4]

-

Other Potential Uses: TTX has also been studied for its potential in treating heroin withdrawal symptoms, migraines, and certain types of cancer where cell proliferation is dependent on sodium channel activity.[5][22]

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Technique

The whole-cell patch-clamp technique is the gold standard for studying the effects of compounds like TTX on ion channel function in real-time. It allows for the precise control of the membrane potential while measuring the ionic currents flowing across the cell membrane.

Detailed Methodology:

-

Cell Preparation: Neuronal or muscle cells (or cell lines expressing specific NaV subtypes) are cultured on glass coverslips.

-

Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is fabricated using a pipette puller and fire-polished.[23] It is then filled with an internal solution that mimics the cell's cytoplasm (e.g., 115 mM K-Gluconate, 4 mM NaCl).[24]

-

Giga-seal Formation: The micropipette is carefully lowered onto the surface of a target cell.[23] Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[23]

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.

-

Voltage-Clamp Recording: The amplifier is set to voltage-clamp mode. The cell's membrane potential is "clamped" at a holding potential (e.g., -70 mV).[24] A series of voltage steps (e.g., from -80 mV to +40 mV) are applied to elicit sodium currents.[25]

-

TTX Application: After recording baseline currents, a known concentration of TTX is applied to the external solution bathing the cell.

-

Data Acquisition: The resulting inhibition of the sodium current is recorded. The difference between the current before and after TTX application represents the TTX-sensitive current.[25] By testing a range of TTX concentrations, a dose-response curve can be generated to determine the IC₅₀ value.

Figure 2. Experimental workflow for a whole-cell patch-clamp recording to test TTX activity.

Radioligand Binding Assay

This assay is used to quantify the binding affinity (Kd) of TTX or its derivatives to sodium channels. It relies on the principle of competitive binding between a radiolabeled ligand (e.g., [³H]-Saxitoxin or [³H]-TTX) and an unlabeled competitor (the test compound).

Detailed Methodology:

-

Membrane Preparation: Tissue rich in sodium channels (e.g., rat brain) is homogenized in a cold buffer and centrifuged to isolate a membrane fraction.[26] The protein concentration of the membrane preparation is determined.

-

Assay Setup: The assay is typically performed in a 96-well plate format.[26] Each well contains:

-

The prepared membrane homogenate.

-

A fixed concentration of the radioligand (e.g., [³H]-STX).[27]

-

Varying concentrations of the unlabeled test compound (e.g., TTX derivative).

-

-

Incubation: The plate is incubated (e.g., 1 hour at 4°C) to allow the binding to reach equilibrium.[28]

-

Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate. This separates the membrane-bound radioligand from the unbound radioligand.[26] The filters are washed with ice-cold buffer to remove any non-specifically bound ligand.

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on each filter is measured using a scintillation counter.[26]

-

Data Analysis: The amount of bound radioligand decreases as the concentration of the unlabeled competitor increases. This data is used to generate a competition curve, from which the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) is calculated. The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.[26]

Figure 3. Experimental workflow for a radioligand binding assay.

In Vivo Toxicity Study: LD₅₀ Determination in Mice

Determining the median lethal dose (LD₅₀) is a crucial step in toxicological assessment. The "Up-and-Down Procedure" (UDP) is a refined method that reduces the number of animals required compared to traditional methods.

Detailed Methodology:

-

Animal Selection: Healthy, adult mice (e.g., Swiss albino) of a specific sex and weight range are used. They are acclimatized to laboratory conditions before the experiment.

-

Dose Preparation: A stock solution of TTX is prepared in a suitable vehicle (e.g., 0.1% acetic acid or saline).[21] Serial dilutions are made to prepare the required dose levels.

-

Up-and-Down Procedure (UDP):

-

A single animal is dosed with a starting dose, typically just below the estimated LD₅₀.

-

The animal is observed for a defined period (e.g., 2-24 hours) for signs of toxicity and mortality.[20]

-

If the animal survives, the next animal is given a higher dose (e.g., by a factor of 1.3).

-

If the animal dies, the next animal is given a lower dose.[20]

-

This process is continued, bracketing the true LD₅₀, until a stopping criterion is met (e.g., a specific number of dose reversals have occurred).

-

-

Observation: Animals are continuously monitored for clinical signs of toxicity, such as changes in respiration, motor activity, and reflexes.

-

Data Analysis: The LD₅₀ is calculated from the sequence of outcomes (survival or death) using specialized statistical software (e.g., AOT425StatCalc) that employs a maximum likelihood method. The No Observed Adverse Effect Level (NOAEL) can also be determined from this data.[20]

Figure 4. Logical workflow for LD₅₀ determination using the Up-and-Down Procedure.

Conclusion and Future Directions

This compound remains a molecule of immense interest in pharmacology and medicine. Its exquisite specificity for voltage-gated sodium channels makes it an unparalleled research tool for dissecting the roles of these channels in physiology and pathophysiology. While its profound toxicity presents significant challenges, ongoing research continues to unlock its therapeutic potential. The development of TTX as a non-addictive analgesic for severe and chronic pain is particularly promising. Future research will likely focus on developing subtype-specific TTX derivatives to enhance therapeutic efficacy while minimizing off-target effects, creating advanced drug delivery systems to control its release and systemic exposure, and further exploring its utility in treating a broader range of channelopathies.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. STRUCTURE AND ACTIVITY IN this compound DERIVATIVES [jstage.jst.go.jp]

- 3. From Poison to Promise: The Evolution of this compound and Its Potential as a Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wepub.org [wepub.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound Toxicity (LD50) | AAT Bioquest [aatbio.com]

- 7. This compound (TTX) [ehso.emory.edu]

- 8. mdpi.com [mdpi.com]

- 9. An Updated Review of this compound and Its Peculiarities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Binding and Pharmacokinetics of the Sodium Channel Blocking Toxin...: Ingenta Connect [ingentaconnect.com]

- 11. tandfonline.com [tandfonline.com]

- 12. matec-conferences.org [matec-conferences.org]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. This compound —A brief history— - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Safety, Tolerability, Pharmacokinetics, and Concentration-QTc Analysis of this compound: A Randomized, Dose Escalation Study in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Differential binding of this compound and its derivatives to voltage‐sensitive sodium channel subtypes (Nav1.1 to Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Study of 11-[3H]-Tetrodotoxin Absorption, Distribution, Metabolism and Excretion (ADME) in Adult Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of this compound in puffer fish Takifugu rubripes by a single administration technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. drpress.org [drpress.org]

- 20. Acute Oral Toxicity of this compound in Mice: Determination of Lethal Dose 50 (LD50) and No Observed Adverse Effect Level (NOAEL) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. What is this compound used for? [synapse.patsnap.com]

- 23. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 24. docs.axolbio.com [docs.axolbio.com]

- 25. researchgate.net [researchgate.net]

- 26. giffordbioscience.com [giffordbioscience.com]

- 27. issc.org [issc.org]

- 28. files01.core.ac.uk [files01.core.ac.uk]

The Evolutionary Arms Race: Tetrodotoxin as a Driver of Predator-Prey Dynamics and a Source for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrodotoxin (TTX), a potent neurotoxin, serves as a powerful chemical defense in a variety of terrestrial and marine animals. Its primary mechanism of action—the specific blockage of voltage-gated sodium channels (NaV)—results in paralysis and, frequently, death in susceptible organisms. This potent activity has ignited a co-evolutionary "arms race" between TTX-bearing prey and their predators, leading to the development of remarkable resistance in certain predator lineages. The intricate predator-prey dynamics, most notably observed between the rough-skinned newt (Taricha granulosa) and the common garter snake (Thamnophis sirtalis), provide a compelling model for studying the molecular basis of adaptation and the pleiotropic costs of resistance. Understanding the evolutionary significance of TTX not only illuminates fundamental principles of co-evolution but also unveils the therapeutic potential of this neurotoxin, particularly in the realm of analgesics for chronic pain. This guide provides a comprehensive overview of the evolutionary dynamics of TTX, detailed experimental protocols for its study, and insights into its burgeoning role in drug development.

The Co-evolutionary Arms Race: Newts and Garter Snakes

The interaction between TTX-producing newts of the genus Taricha and their garter snake predators (Thamnophis) is a classic example of a co-evolutionary arms race. In this dynamic, increased toxicity in the newt population selects for higher resistance in the snake population, which in turn drives the evolution of even greater toxicity in the newts.[1][2] This reciprocal selection has resulted in a geographic mosaic of toxicity and resistance, with some newt populations possessing enough TTX to kill multiple adult humans.[2]

Geographic Variation in Toxicity and Resistance

The levels of TTX in newts and the corresponding resistance in garter snakes exhibit significant geographic variation.[3][4] Regions where newts are highly toxic are often inhabited by snakes with high levels of TTX resistance, while in areas with non-toxic or mildly toxic newts, the local snake populations display low to no resistance.[4] This geographic matching of traits provides strong evidence for localized co-evolution.[1]

| Location/Population Pair | Newt Species | Mean Newt TTX Level (mg/newt) | Garter Snake Species | Snake TTX Resistance (mg TTX tolerated) | Reference |

| Willamette Valley, Oregon | Taricha granulosa | Up to 4.69 | Thamnophis sirtalis | High (specific values vary) | [1] |

| San Francisco Bay Area, California | Taricha torosa | High | Thamnophis sirtalis | Extremely High | [1][4] |

| Northern California | Taricha granulosa | Low to non-toxic | Thamnophis sirtalis | Low to none | [4] |

| Bear Lake, Idaho (Allopatric) | N/A | N/A | Thamnophis sirtalis | Low | [5] |

| Willow Creek, California | Taricha granulosa | High | Thamnophis sirtalis | High | [5] |

| Juneau, Alaska | Taricha granulosa | ~10x higher than other northern populations | Thamnophis sirtalis | Not specified | [2] |

| Prince Rupert, British Columbia | Taricha granulosa | Low | Thamnophis sirtalis | Not specified | [2] |

Table 1: Geographic Variation in Newt TTX Toxicity and Garter Snake Resistance. This table summarizes the co-variation of TTX levels in various newt populations and the corresponding resistance in sympatric garter snake populations, illustrating the geographic mosaic of this co-evolutionary arms race. Data compiled from multiple sources.

The Molecular Basis of TTX Resistance

The primary mechanism of TTX resistance in garter snakes lies in genetic mutations within the genes encoding voltage-gated sodium channels (NaV), the direct target of the toxin.[6] Specifically, amino acid substitutions in the pore-forming region (P-loop) of the NaV1.4 channel, which is expressed in skeletal muscle, have been shown to confer resistance by reducing the binding affinity of TTX.[5]

Fitness Costs of Resistance

The evolution of TTX resistance is not without its costs. The same mutations that confer resistance can also alter the normal function of the sodium channels, leading to trade-offs in physiological performance. For instance, highly resistant garter snakes may exhibit reduced locomotor performance, such as slower crawl speeds, compared to their less resistant counterparts.[5] This antagonistic pleiotropy likely plays a crucial role in shaping the geographic mosaic of the arms race, as the fitness benefit of resistance is balanced against its physiological cost.

Experimental Protocols

Investigating the evolutionary dynamics of TTX requires a multidisciplinary approach, combining chemical analysis, whole-animal physiology, and molecular genetics. The following sections detail the key experimental protocols employed in this field.

Quantification of this compound in Newt Tissues

Objective: To determine the concentration of TTX in newt skin or other tissues.

Methodology: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

-

Sample Preparation:

-